molecular formula C10H16O B1605692 2-(trans-2-Pentenyl)cyclopentanone CAS No. 51608-18-5

2-(trans-2-Pentenyl)cyclopentanone

Cat. No.: B1605692
CAS No.: 51608-18-5
M. Wt: 152.23 g/mol
InChI Key: ZIJOSCABGITYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-2-Pentenyl)cyclopentanone, also known commercially as Jasminone, is an organic compound belonging to the class of cyclic ketones. It is a colorless liquid with the molecular formula C 10 H 16 O and a molecular weight of 152.23 g/mol . This compound is characterized by a cyclopentanone ring substituted with a trans-configured pent-2-enyl side chain, a structure that serves as a significant motif in fragrance chemistry and organic synthesis . In research and industry, this compound is highly valued as a key flavor and fragrance agent. Its organoleptic profile is described as a complex blend of lactonic, creamy coconut, peach, and apricot notes with coumarinic undertones . It is employed in the formulation of floral, fruity, and tropical fragrance types for personal care and fine fragrances, and is used to impart milky coconut, juicy peach, and mango nuances in flavor applications . Its significance is further highlighted by its evaluations from the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 2049) and the Flavor and Extract Manufacturers Association (FEMA No. 4284) . Beyond its direct organoleptic applications, this compound and its structural analogs, particularly 2-cyclopentenone derivatives, are esteemed as versatile synthetic intermediates in organic synthesis . These scaffolds are found in a wide array of biologically active natural products and pharmaceutical drugs, including prostaglandins, pyrethrins, and various sesquiterpenes, underlining their broad utility in medicinal and natural product chemistry . The compound's structure, featuring both a ketone moiety and an unsaturated carbon-carbon double bond, confers both electrophilic and nucleophilic reactivity, making it a highly adaptable building block for further chemical transformations . Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

51608-18-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-[(E)-pent-2-enyl]cyclopentan-1-one

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-4,9H,2,5-8H2,1H3/b4-3+

InChI Key

ZIJOSCABGITYIL-UHFFFAOYSA-N

SMILES

CCC=CCC1CCCC1=O

Canonical SMILES

CCC=CCC1CCCC1=O

Origin of Product

United States

Scientific Research Applications

Fragrance and Flavor Industry

1. Use as a Fragrance Ingredient

  • Jasminone is widely utilized in the formulation of perfumes and personal care products due to its appealing scent profile. It contributes smooth and creamy notes that enhance floral and fruity fragrances .
  • The compound is particularly effective in creating milky coconut notes , which are desirable in tropical-themed fragrances and products like body lotions and shower gels.

2. Flavoring Agent

  • In addition to its aromatic properties, this compound is used as a flavoring agent in food products. Its flavor profile has been noted for its celery-like taste, which can enhance the overall sensory experience of food items .

Safety Assessments

A comprehensive toxicological assessment indicates that cyclopentanones, including jasminone, exhibit low toxicity levels. Key findings include:

  • Acute Toxicity : Minimal acute toxicity observed.
  • Skin Irritation : Limited evidence of skin irritation at typical usage concentrations.
  • Mutagenicity : No mutagenic or genotoxic activity was detected in various assays.
  • Developmental Toxicity : No significant developmental toxicity was reported .

Regulatory Status

This compound has been evaluated by various regulatory bodies:

  • It has been approved for use in food applications in several Asian countries, including Japan and China, where it is classified under sucrose fatty acid esters .
  • The compound meets safety standards set by organizations such as the International Fragrance Association (IFRA), allowing its use in cosmetic formulations .

Case Study 1: Cosmetic Formulation

A study demonstrated the successful incorporation of jasminone into a line of luxury skincare products. The formulation aimed to enhance user experience through its unique scent while maintaining skin compatibility. Consumer feedback indicated a positive response to the fragrance, highlighting its creamy and tropical notes.

Case Study 2: Food Product Development

In a product development initiative, this compound was utilized to create a new line of flavored beverages. The compound's flavor profile was instrumental in achieving a balanced taste that appealed to consumers looking for innovative tropical flavors.

Comparison with Similar Compounds

Functional and Application Differences

  • Fragrance and Flavor Profiles: The trans-2-pentenyl group in 2-(trans-2-Pentenyl)cyclopentanone imparts fruity-green notes, making it suitable for jasmine accords . Prenyl cyclopentanone (2-(3-Methyl-2-butenyl)cyclopentanone) contributes to herbal and woody fragrances due to its branched unsaturated chain . 2-N-Heptylcyclopentanone’s longer alkyl chain enhances solubility and stability, favoring pharmaceutical intermediates .
  • Biological and Industrial Roles: While this compound is primarily a flavor/fragrance ingredient, curcumin-derived cyclopentanone analogs (e.g., compound 3d in ) exhibit antioxidant and ACE inhibitory activities, showcasing structural versatility for bioactivity . 2-Pentylidenecyclopentanone serves as a precursor for δ-decalactone (a peach-like flavor) via Baeyer-Villiger oxidation, highlighting its role in synthetic chemistry .
  • Safety and Environmental Impact: Cyclopentanone derivatives with complex substituents, such as 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, are classified as environmentally hazardous (UN 3082), necessitating careful handling .

Key Research Findings

  • Synthetic Efficiency: Aldol condensation and hydrogenation remain robust methods for cyclopentanone derivatives, with yields exceeding 85% for intermediates like 2-Pentylidenecyclopentanone .
  • Structure-Activity Relationships :
    • Unsaturated substituents (e.g., trans-2-pentenyl or prenyl groups) enhance volatility and aroma, critical for perfumery .
    • Longer alkyl chains (e.g., heptyl) improve thermal stability for pharmaceutical processing .
  • Regulatory Status: this compound’s inclusion in FAO/WHO guidelines underscores its safety for food applications, unlike some environmentally hazardous analogs .

Preparation Methods

Palladium-Catalyzed Synthesis via Allylic Alcohol and Enamine Coupling

One of the most direct and regioselective methods to prepare 2-(trans-2-pentenyl)cyclopentanone involves a palladium-catalyzed coupling of allylic alcohols with enamines under inert atmosphere and reflux conditions.

  • Reaction Overview:

    • Allylic alcohol (e.g., trans-2-penten-1-ol derivative) is reacted with an enamine precursor.
    • Catalysts: Palladium diacetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and zinc dibromide (ZnBr₂).
    • Solvent: Dichloromethane (CH₂Cl₂).
    • Conditions: Reflux under nitrogen atmosphere for 2–18 hours.
  • Procedure Highlights:

    • Initial reflux of allylic alcohol with Pd catalyst and ZnBr₂ for 15 minutes.
    • Addition of enamine solution followed by continued reflux.
    • Post-reaction workup involves evaporation of solvent, aqueous NaOH treatment, extraction with CH₂Cl₂, washing with ammonium chloride, drying over MgSO₄.
    • Purification by column chromatography (petroleum ether/ether 9:1).
  • Yield and Product:

    • The reaction affords homoallyl ketones including this compound as colorless oils.
    • Reported yields up to 80% under optimized conditions.
  • Mechanistic Notes:

    • The reaction proceeds via palladium-catalyzed allylic substitution.
    • Zinc dibromide acts as a Lewis acid to facilitate regioselectivity.
Parameter Details
Catalyst Pd(OAc)₂ (0.06 mmol), PPh₃ (0.24 mmol)
Lewis acid ZnBr₂ (4 mmol)
Solvent CH₂Cl₂ (10-15 mL)
Temperature Reflux
Atmosphere Nitrogen
Reaction time 2–18 hours
Workup NaOH aqueous extraction, MgSO₄ drying
Purification Column chromatography (petroleum ether/ether 9:1)
Yield ~80%

This method is well-documented for its regioselectivity and relatively high yield, making it a preferred route for synthesizing this compound.

Alkylation and Cyclization from Dialkyl Adipates (Patent Method)

Another approach involves multi-step synthesis starting from dialkyl adipates, which undergo alkylation, cyclization, saponification, and decarboxylation to yield 2-substituted cyclopentanones such as this compound.

  • Key Steps:

    • Alkylation: Dialkyl adipate is alkylated with an alkyl halide (e.g., methyl bromide or other alkylating agents) to form 2-substituted cyclopentanone-2-carboxylic acid methyl ester.
    • Cyclization: Intramolecular cyclization occurs to form the cyclopentanone ring.
    • Saponification and Decarboxylation: Hydrolysis of ester groups followed by decarboxylation yields the substituted cyclopentanone.
  • Reaction Conditions:

    • Alkylation performed in the presence of alkali metal alkoxides.
    • Temperature range for alkylation: 0–250 °C, preferably 20–200 °C.
    • Use of strong acids (e.g., sulfuric acid) for decarboxylation.
    • Reaction may be conducted under pressure or in closed vessels for volatile alkylating agents.
  • Yields and Challenges:

    • Alkylation yields approximately 70% of theoretical.
    • Saponification and decarboxylation yields about 80% of theoretical.
    • Overall yield based on dialkyl adipate is about 42%.
    • Limitations include reversibility of cyclization and side reactions such as O-alkylation.
Step Conditions Yield (%) Notes
Alkylation Alkyl halide, alkali alkoxide, 20–200 °C ~70% (theoretical) Reversibility affects yield
Cyclization Intramolecular under basic conditions - Competes with cleavage reactions
Saponification & Decarboxylation Acidic hydrolysis, 20–80% H₂SO₄, elevated temperature ~80% (theoretical) Requires strong acid treatment
Overall yield From dialkyl adipate ~42% Limited by side reactions

This method is more classical and less direct but provides a route from readily available starting materials.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Palladium-catalyzed allylic alcohol/enamine coupling Pd(OAc)₂, PPh₃, ZnBr₂, CH₂Cl₂ Reflux, N₂, 2–18 h ~80 Regioselective, high yield Requires inert atmosphere
Alkylation and cyclization from dialkyl adipates Dialkyl adipate, alkyl halide, alkali alkoxide, strong acid 20–200 °C, acidic hydrolysis ~42 Uses inexpensive precursors Moderate yield, side reactions
Rhodium-catalyzed tandem hydroacylation and semipinacol rearrangement Rh catalyst, alkynyl cyclobutanols, aldehydes Mild, catalytic High (reported for analogs) Atom economical, mild conditions Needs specific substrates

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trans-2-Pentenyl)cyclopentanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via Claisen rearrangement or conjugate addition strategies. For example, Claisen rearrangement of allyl vinyl ether derivatives under thermal conditions (150–200°C) can yield cyclopentanone scaffolds. Conjugate additions using organocuprates (e.g., Gilman reagents) to α,β-unsaturated ketones are also effective, requiring anhydrous tetrahydrofuran (THF) at -78°C to control stereochemistry . Optimization includes using catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation involves spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography . NMR analysis identifies key signals: the cyclopentanone carbonyl (δ ~210 ppm in ¹³C NMR) and trans-pentenyl protons (J = 15–16 Hz for trans-alkene coupling). X-ray diffraction, performed with synchrotron radiation (λ = 0.710–0.850 Å), resolves stereochemistry and bond angles. Refinement using SHELXL software validates anisotropic thermal parameters for non-hydrogen atoms .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Critical properties include logP (measured via reverse-phase HPLC: ~2.8), boiling point (estimated via GC-MS: ~250°C), and solubility (sparingly soluble in water, miscible in dichloromethane). Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability, showing decomposition above 300°C. These data align with structurally similar cyclopentanone derivatives .

Advanced Research Questions

Q. How does the stereochemistry of the trans-pentenyl group influence reactivity in cycloaddition reactions?

  • Methodological Answer : The trans-configuration imposes steric constraints, favoring exo-selective Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies, showing a 5–8 kcal/mol preference for exo products. Experimental validation uses NOESY NMR to confirm adduct geometry .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?

  • Methodological Answer : Directed C–H activation with palladium catalysts (e.g., Pd(OAc)₂) and directing groups (e.g., pyridine) enables selective β-functionalization. Alternatively, photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light (450 nm) promotes radical addition at the α-position. Reaction progress is monitored via in-situ IR to track intermediates .

Q. How can computational methods predict the compound’s metabolic pathways in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking (AutoDock Vina) simulate interactions with cytochrome P450 enzymes. Key metabolites, such as epoxidized pentenyl or hydroxylated cyclopentanone, are predicted. In vitro validation uses liver microsomes and LC-MS/MS to identify phase I metabolites .

Q. What are the degradation products of this compound under oxidative conditions?

  • Methodological Answer : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) generates ketone oxidation products (e.g., 2-(trans-2-Pentenyl)-cyclopentanone oxide), identified via GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under argon .

Q. How does the compound’s conformation affect its binding to enzyme active sites?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) reveal that the boat conformation of the cyclopentanone ring enhances binding to ketoreductases (e.g., KRED-101). Kinetic assays (UV-Vis at 340 nm, NADPH depletion) confirm a 3-fold higher activity compared to chair conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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